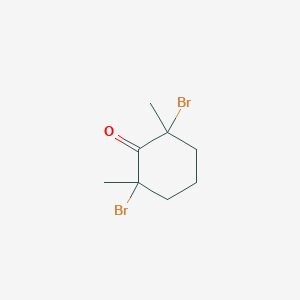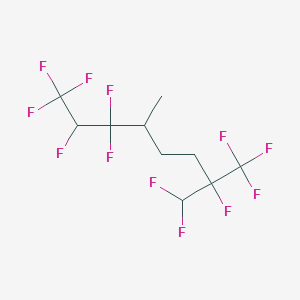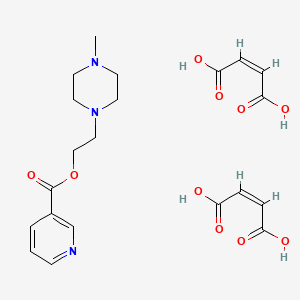
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate is a chemical compound that belongs to the class of nicotinic acid esters This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethyl ester of nicotinic acid The dimaleate form indicates that it is a salt formed with maleic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate typically involves the esterification of nicotinic acid with 2-(4-methyl-1-piperazinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then reacted with maleic acid to form the dimaleate salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit specific enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid, methyl ester: Similar structure but with a methyl ester group instead of the piperazine ring.
2-(4-Methyl-1-piperazinyl)nicotinic acid: Similar structure but without the ester group.
2-(4-Methyl-1-piperazinyl)isonicotinic acid: Similar structure but with an isonicotinic acid moiety.
Uniqueness
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate is unique due to the combination of the nicotinic acid ester and the piperazine ring, which imparts specific chemical and biological properties. The presence of the dimaleate salt form also enhances its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
57272-31-8 |
|---|---|
Fórmula molecular |
C21H27N3O10 |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2.2C4H4O4/c1-15-5-7-16(8-6-15)9-10-18-13(17)12-3-2-4-14-11-12;2*5-3(6)1-2-4(7)8/h2-4,11H,5-10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clave InChI |
POKNPNHOYAPFJP-SPIKMXEPSA-N |
SMILES isomérico |
CN1CCN(CC1)CCOC(=O)C2=CN=CC=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)CCOC(=O)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


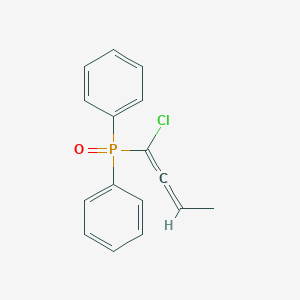
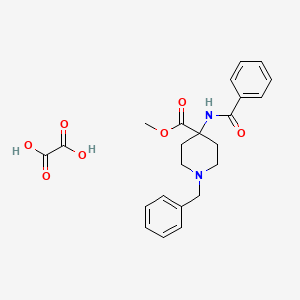
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)

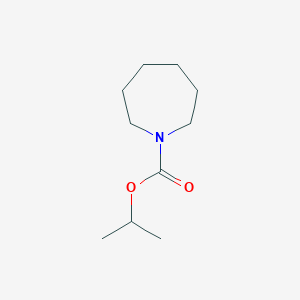
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
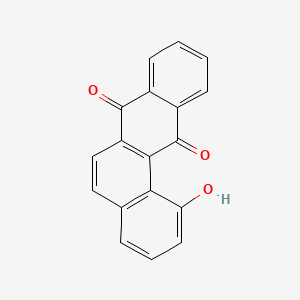


![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
